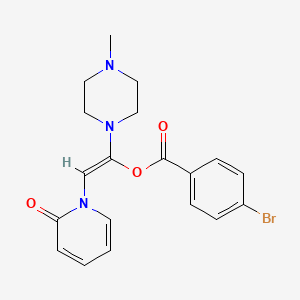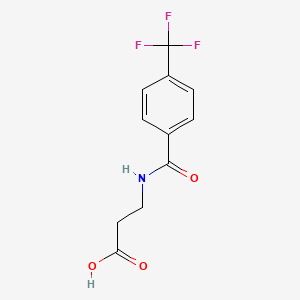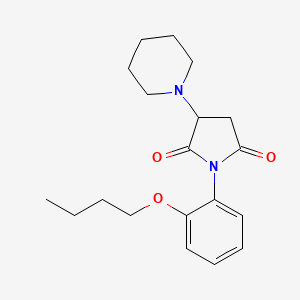![molecular formula C9H7ClN2OS2 B14946952 5H-1,2,3-Dithiazole, 4-chloro-5-[2-(hydroxymethyl)phenylimino]-](/img/structure/B14946952.png)
5H-1,2,3-Dithiazole, 4-chloro-5-[2-(hydroxymethyl)phenylimino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2-[(4-CHLORO-5H-1,2,3-DITHIAZOL-5-YLIDEN)AMINO]PHENYL}METHANOL is an organic compound characterized by the presence of a chlorinated dithiazole ring attached to an aminophenyl group, which is further connected to a methanol moiety
Méthodes De Préparation
The synthesis of {2-[(4-CHLORO-5H-1,2,3-DITHIAZOL-5-YLIDEN)AMINO]PHENYL}METHANOL typically involves the following steps:
Formation of the dithiazole ring: This can be achieved through the reaction of appropriate precursors under controlled conditions, often involving the use of chlorinating agents.
Attachment of the aminophenyl group: This step usually involves a substitution reaction where the dithiazole ring is reacted with an aminophenyl compound.
Introduction of the methanol moiety: The final step involves the addition of a methanol group to the aminophenyl-dithiazole intermediate, often through a nucleophilic substitution reaction.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
{2-[(4-CHLORO-5H-1,2,3-DITHIAZOL-5-YLIDEN)AMINO]PHENYL}METHANOL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like hydrogen or metal hydrides.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
{2-[(4-CHLORO-5H-1,2,3-DITHIAZOL-5-YLIDEN)AMINO]PHENYL}METHANOL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of {2-[(4-CHLORO-5H-1,2,3-DITHIAZOL-5-YLIDEN)AMINO]PHENYL}METHANOL involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
{2-[(4-CHLORO-5H-1,2,3-DITHIAZOL-5-YLIDEN)AMINO]PHENYL}METHANOL can be compared with other similar compounds such as:
Chlorinated dithiazoles: These compounds share the dithiazole ring but differ in the attached functional groups.
Aminophenyl derivatives: Compounds with similar aminophenyl groups but different substituents.
Methanol derivatives: Compounds with methanol moieties attached to different core structures.
The uniqueness of {2-[(4-CHLORO-5H-1,2,3-DITHIAZOL-5-YLIDEN)AMINO]PHENYL}METHANOL lies in its specific combination of these functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H7ClN2OS2 |
|---|---|
Poids moléculaire |
258.8 g/mol |
Nom IUPAC |
[2-[(4-chlorodithiazol-5-ylidene)amino]phenyl]methanol |
InChI |
InChI=1S/C9H7ClN2OS2/c10-8-9(14-15-12-8)11-7-4-2-1-3-6(7)5-13/h1-4,13H,5H2 |
Clé InChI |
CEBUEZODNIPSKX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CO)N=C2C(=NSS2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-{1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dioxopyrrolidin-3-yl}piperazin-1-yl)-N-phenylacetamide](/img/structure/B14946885.png)

![2-[6,7-Dimethoxy-2-(4-methylpiperazin-1-yl)quinazolin-4-yl]hydrazinecarboxamide](/img/structure/B14946895.png)

![N-[2-(4-tert-butylphenoxy)ethyl]-2-nitro-4-[(trifluoromethyl)sulfonyl]aniline](/img/structure/B14946908.png)

![9-Methoxy-2-(4-methoxyphenyl)-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B14946915.png)
![12-(3,4-dimethoxyphenyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B14946917.png)
![Methyl 3,3,3-trifluoro-2-[(2-fluorobenzoyl)amino]-2-[(5-methyl-2-pyridyl)amino]propanoate](/img/structure/B14946918.png)
![Ethyl 4-({[1-(3,4-dichlorophenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B14946919.png)

![Ethyl 4-({[1-(4-fluorophenyl)-5-oxo-3-(pyridin-3-ylmethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B14946942.png)
![N-[2,5-dioxo-1-(1-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]-2-methoxybenzamide](/img/structure/B14946958.png)
